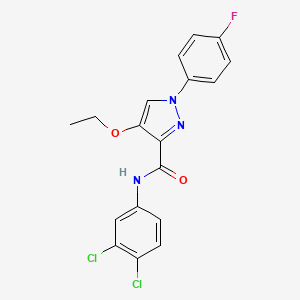

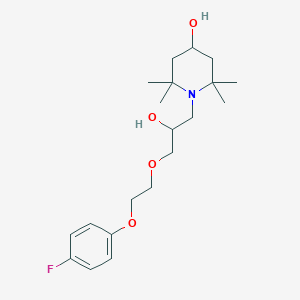

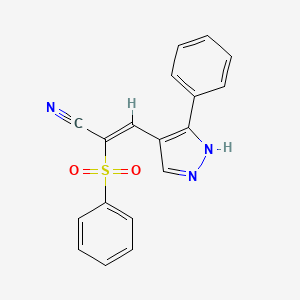

![molecular formula C32H50O2 B2605702 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane CAS No. 866155-43-3](/img/structure/B2605702.png)

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-phenoxy-phenols, which is a part of the structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane, can be achieved by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .Molecular Structure Analysis

The molecular structure of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane can be found in various chemical databases . The molecular formula is C32H50O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane include its molecular formula (C32H50O2), melting point, boiling point, and density .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Novel phenols and tropones bridged by nonamethylene chains have been synthesized, exploring the reactivity and structural constraints induced by the nonamethylene bridge on the aromatic rings. These studies offer insights into the synthesis pathways and reactivity of similar complex organic compounds (Hiyama et al., 1974).

- Research on the synthesis of branched para-nonylphenol isomers highlights the occurrence and quantification of these compounds in commercial mixtures. This work is crucial for understanding the synthesis and analysis of compounds with similar structural features (Ruß et al., 2005).

Chemical Reactions and Mechanisms

- Studies on the non-phenolic oxidative coupling of phenol ether derivatives provide valuable insights into the chemical reactions and mechanisms that could be applicable to the synthesis and modification of similar organic compounds (Kita et al., 1996).

- Research into the synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies contributes to the understanding of the structural determinants of bioactivity and environmental impact of phenolic compounds (Boehme et al., 2010).

Environmental Impact and Biodegradation

- Investigations on the role of laccase in the bioremediation of Bisphenol A using reverse micelles systems demonstrate the potential for enzymatic degradation pathways for phenolic environmental pollutants, offering insights into the biodegradation of structurally related compounds (Chhaya & Gupte, 2013).

Advanced Materials and Applications

- The synthesis and characterization of polyurethanes with pendant hydroxyl groups derived from phenoxycarbonyloxymethyl ethylene carbonate illustrate the potential applications of such materials in various fields, including materials science and engineering (Ubaghs et al., 2004).

Mécanisme D'action

The mechanism of action of 1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane is not explicitly mentioned in the search results. It is primarily used for scientific research.

Propriétés

IUPAC Name |

1-nonoxy-4-[2-(4-nonoxyphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O2/c1-3-5-7-9-11-13-15-27-33-31-23-19-29(20-24-31)17-18-30-21-25-32(26-22-30)34-28-16-14-12-10-8-6-4-2/h19-26H,3-18,27-28H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAOFCQAWQAYQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)CCC2=CC=C(C=C2)OCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

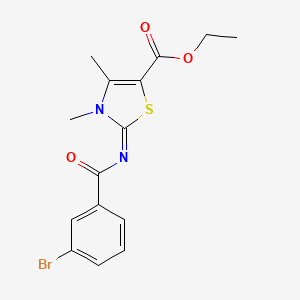

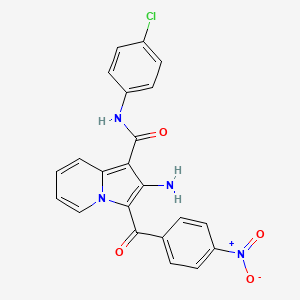

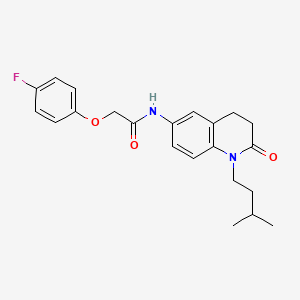

![(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B2605622.png)

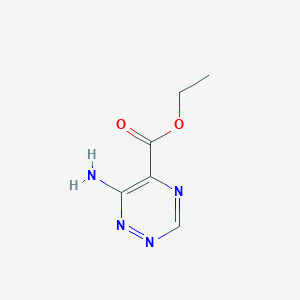

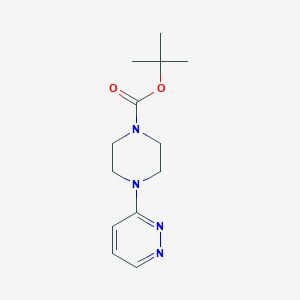

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

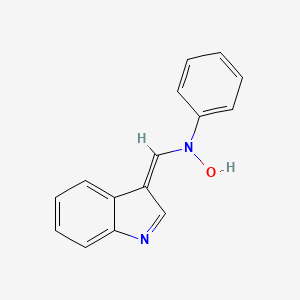

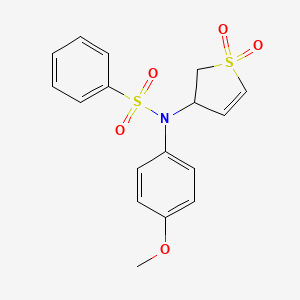

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)